molecular formula C15H15NO3 B12562113 N-Benzyl-N-hydroxy-4-methoxybenzamide CAS No. 184889-54-1

N-Benzyl-N-hydroxy-4-methoxybenzamide

Cat. No.: B12562113
CAS No.: 184889-54-1
M. Wt: 257.28 g/mol
InChI Key: ISGDFACREJRXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C15H15NO3 It is known for its unique structure, which includes a benzyl group, a hydroxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-hydroxy-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of N-Benzyl-4-methoxybenzamide.

    Reduction: Formation of N-Benzyl-4-methoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-Benzyl-N-hydroxy-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-methoxybenzamide
  • N-Benzyl-4-hydroxybenzamide
  • N-Benzyl-3,4-dimethoxybenzamide

Uniqueness

N-Benzyl-N-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core.

Properties

CAS No.

184889-54-1

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-benzyl-N-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-19-14-9-7-13(8-10-14)15(17)16(18)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3

InChI Key

ISGDFACREJRXAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.